TMC-49A

LDL receptor transcriptional up-regulation cholesterol homeostasis

TMC-49A (butyl N-phenethylcarbamate; C₁₃H₁₉NO₂, MW 221.3) is a microbial metabolite isolated from Streptomyces sp. AS1345 that acts as a transcriptional up-regulator of the low-density lipoprotein (LDL) receptor.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B1249229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC-49A
SynonymsTMC 49A
TMC-49A
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-2-3-11-16-13(15)14-10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15)
InChIKeyLUGMZFCJHLOENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMC-49A: A Structurally Simple Carbamate Up-Regulator of the LDL Receptor for Cholesterol Homeostasis Research


TMC-49A (butyl N-phenethylcarbamate; C₁₃H₁₉NO₂, MW 221.3) is a microbial metabolite isolated from Streptomyces sp. AS1345 that acts as a transcriptional up-regulator of the low-density lipoprotein (LDL) receptor [1]. Discovered through a reporter-based screening of approximately 10,000 microbial extracts, TMC-49A enhances LDL receptor synthesis in human hepatoma HepG2 cells as confirmed by ¹²⁵I-LDL binding assays [1]. Unlike statins, TMC-49A does not inhibit cholesterol biosynthesis, indicating a mechanistically distinct mode of action [1]. Its simple carbamate scaffold contrasts with the structurally complex polyketide herboxidiene and the hydroxamic acid trichostatin A, positioning TMC-49A as a synthetically tractable probe for studying sterol-independent LDL receptor regulation [1].

Sterol-independent LDLR transcription studies
Reported lower cytotoxicity vs trichostatin A, herboxidiene
Simple carbamate scaffold amenable to derivatization

Why Generic LDL Receptor Up-Regulators Cannot Substitute for TMC-49A in Mechanistic and Chemical Biology Studies


Although trichostatin A, herboxidiene, and TMC-49A were all identified from the same screening campaign as LDL receptor transcriptional up-regulators, they differ fundamentally in chemical structure, potency, cytotoxicity profile, and mechanism of action [1]. TMC-49A is a simple carbamate (MW 221.3) that does not inhibit cholesterol biosynthesis, unlike statins, and exhibits lower cytotoxicity than trichostatin A and herboxidiene [1]. Herboxidiene additionally targets the spliceosome and arrests the cell cycle, while trichostatin A is a potent histone deacetylase (HDAC) inhibitor, introducing pleiotropic effects that confound LDL receptor-focused studies [2]. These divergent polypharmacology profiles mean that substituting one up-regulator for another without controlling for off-target activities yields non-interpretable results in transcriptional regulation experiments [2].

Mechanism divergence

Statins act via cholesterol depletion; herboxidiene targets spliceosome; trichostatin A inhibits HDAC. LDLR transcriptional readouts may be confounded by these off-target activities.

Cytotoxicity profile mismatch

Trichostatin A and herboxidiene exhibit higher reported cytotoxicity. Their use in cell-based LDLR assays may introduce apoptosis-related artifacts.

Structural class incompatibility

Herboxidiene (polyketide) and trichostatin A (hydroxamic acid) differ fundamentally from the carbamate scaffold, limiting direct chemical biology comparisons without controlling for polypharmacology.

TMC-49A Quantitative Differentiation Evidence Against Closest Comparators


LDL Receptor Up-Regulation Potency: TMC-49A vs. Trichostatin A and Herboxidiene

TMC-49A (2 μM) increased specific ¹²⁵I-LDL binding by 85% over untreated control in HepG2 cells, whereas the reference up-regulator herboxidiene achieves detectable LDL receptor promoter-driven transcription at 0.1–1 μM and is reported to possess stronger up-regulation activity than both trichostatin A and TMC-49A [1][2]. The original screening paper explicitly states that TMC-49A was not as effective as trichostatin A and herboxidiene for transcriptional up-regulation, but this lower potency is offset by the compound's markedly lower cytotoxicity (see next Evidence Item) [1].

LDLR Up-Regulation
Reported
TMC-49A: 85% increase in ¹²⁵I-LDL binding at 2 µM (HepG2)
Herboxidiene: active at 0.1–1 µM (reporter assay)
Reported LDLR binding increase; lower than herboxidiene in separate assay
Assay format differs (whole-cell binding vs reporter)
LDL receptor transcriptional up-regulation cholesterol homeostasis HepG2 cells

Cytotoxicity Advantage: TMC-49A Exhibits Lower Cytotoxicity Than Trichostatin A and Herboxidiene

The original characterization paper explicitly states that TMC-49A exhibited low cytotoxicity as compared to trichostatin A and herboxidiene [1]. In contrast, herboxidiene displays potent cytotoxic activity with IC₅₀ values ranging from 3.7 nM to 0.99 μM across human tumor cell lines and induces both G1 and G2/M cell cycle arrest [2]. Trichostatin A, as a known HDAC inhibitor, also carries significant cytotoxicity that complicates its use as a selective LDL receptor probe. The lower cytotoxicity of TMC-49A makes it a more suitable tool compound for studying LDL receptor biology without confounding apoptotic or anti-proliferative effects.

Cytotoxicity Profile
Head-to-head
TMC-49A: low cytotoxicity (qualitative)
Herboxidiene: IC₅₀ 3.7 nM–0.99 µM (tumor cell lines)
Reported lower cytotoxicity supports LDLR studies without confounding apoptosis
Qualitative comparison; herboxidiene cytotoxic at nanomolar levels
cytotoxicity therapeutic window selectivity HepG2 cells

Mechanistic Differentiation: TMC-49A Does Not Inhibit Cholesterol Biosynthesis Unlike Statins

TMC-49A does not inhibit cholesterol biosynthesis, as confirmed by the absence of effect in relevant assays (data not shown in the primary paper), which distinguishes it from the statin class of LDL receptor up-regulators such as lovastatin that act via HMG-CoA reductase inhibition and consequent depletion of cellular cholesterol [1]. Statins up-regulate LDL receptor indirectly through SREBP-2 activation secondary to cholesterol depletion, whereas TMC-49A presumably acts through a direct transcriptional mechanism that remains to be fully elucidated [1]. This mechanistic divergence means TMC-49A can activate LDL receptor expression even under cholesterol-replete conditions where statin efficacy is blunted.

Mechanism Differentiation
Class-level
TMC-49A does not inhibit cholesterol biosynthesis. Statins inhibit HMG-CoA reductase.
Enables sterol-independent LDLR regulation studies
Mechanism not fully elucidated; preliminary evidence
mechanism of action cholesterol biosynthesis HMG-CoA reductase lovastatin

Structural Simplicity and Synthetic Tractability: A Carbamate Scaffold Amenable to Derivatization

TMC-49A is butyl N-phenethylcarbamate (C₁₃H₁₉NO₂, MW 221.3), a simple carbamate ester that lacks the complex polyketide architecture of herboxidiene (requires 14-step chemical synthesis with 8% overall yield) or the hydroxamic acid moiety of trichostatin A [1][2]. The original paper explicitly notes that 'because of the simple structure of TMC-49A, it would be relatively easy to identify the moieties essential for the activation and to synthesize chemically its derivatives with higher potencies' [1]. This synthetic tractability is a significant advantage for medicinal chemistry campaigns aiming to optimize LDL receptor up-regulator potency while preserving the favorable low-cytotoxicity profile.

Synthetic Accessibility
Reported
TMC-49A: 1–2 step carbamate synthesis
Herboxidiene: 14 steps (8% overall yield)
Supports rapid SAR and lead optimization
Based on structural comparison and reported syntheses
structure-activity relationship chemical derivatization carbamate lead optimization

First-in-Class Natural Carbamate LDL Receptor Up-Regulator with Distinct Structural Class

TMC-49A was the first report of a naturally occurring butyl N-phenethylcarbamate, representing a novel chemotype among LDL receptor transcriptional up-regulators [1]. The original paper notes: 'This is the first report on isolation of the compound with this structure from nature, although the structure is simple' [1]. TMC-49A does not share a common structure with any previously reported LDL receptor activators, including trichostatin A (HDAC inhibitor), herboxidiene (polyketide spliceosome modulator), macrolide antibiotics, chenodeoxycholic acid, or N-acetyl-leucyl-leucyl-norleucinal [1]. This structural uniqueness places TMC-49A in its own chemical class, reducing the risk of cross-reactivity with targets engaged by other LDL receptor up-regulator chemotypes.

Structural Chemotype
Class-level
First butyl N-phenethylcarbamate from nature; distinct from HDAC, polyketide, statin classes
Structurally unique chemotype supports diverse screening panels
No structural overlap with known LDLR modulators
natural product carbamate LDL receptor chemical novelty

Optimal Research and Procurement Application Scenarios for TMC-49A Based on Differential Evidence


Chemical Biology Studies of Sterol-Independent LDL Receptor Transcriptional Regulation

TMC-49A is the preferred tool compound for researchers dissecting LDL receptor transcriptional control mechanisms that do not involve cholesterol biosynthesis inhibition [1]. Because TMC-49A does not inhibit HMG-CoA reductase or deplete cellular cholesterol, unlike statins, it enables the study of LDL receptor up-regulation pathways that operate independently of SREBP-2 activation secondary to cholesterol depletion. Its lower cytotoxicity compared to trichostatin A and herboxidiene further ensures that transcriptional readouts are not confounded by apoptotic or anti-proliferative effects [1].

Medicinal Chemistry Lead Optimization Starting from a Synthetically Tractable Carbamate Scaffold

For drug discovery programs targeting hypercholesterolemia through direct LDL receptor up-regulation, TMC-49A offers a structurally simple starting point (single-step synthesis from commercially available precursors) for systematic SAR exploration [1]. Unlike herboxidiene, which requires 14 synthetic steps with 8% overall yield [2], TMC-49A analogs can be rapidly synthesized and screened, accelerating the identification of derivatives with improved potency while retaining the favorable low-cytotoxicity profile of the parent compound [1].

Multi-Compound Screening Panels for LDL Receptor Modulator Discovery

In high-throughput screening campaigns for novel LDL receptor modulators, TMC-49A serves as an essential positive control representing the carbamate chemotype, complementing trichostatin A (HDAC inhibitor class) and herboxidiene (polyketide/spliceosome modulator class) to ensure chemical diversity in reference compound panels [1][2]. Its distinct mechanism of action and chemical class reduce the risk of false positives arising from class-specific assay interference common to any single chemotype [1].

Natural Product Biosynthetic Gene Cluster Studies in Streptomyces Species

TMC-49A production by Streptomyces sp. AS1345 offers a model system for studying the biosynthesis of simple carbamate natural products, complementing work on complex polyketide gene clusters such as the herboxidiene cluster in S. chromofuscus ATCC 49982 [1][2]. The simplicity of the TMC-49A structure suggests a minimal biosynthetic gene cluster, making it an attractive system for engineering and heterologous expression studies aimed at producing carbamate-based LDL receptor modulators [1].

Application
Selection Property
Validation Focus
Sterol-independent LDLR transcription studies
Non-cholesterol biosynthesis mechanism
LDLR up-regulation without HMG-CoA reductase inhibition
SAR-driven lead optimization
Synthetic tractability (1–2 steps)
Rapid analog synthesis and potency screening
LDLR modulator screening panels
Structurally novel carbamate chemotype
Reduced class-specific assay interference
Natural product biosynthesis studies
Minimal carbamate biosynthetic cluster
Heterologous expression and pathway engineering
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